(+/-)-Eriodictyol

Beschreibung

Contextualization of Flavonoids within Natural Product Chemistry

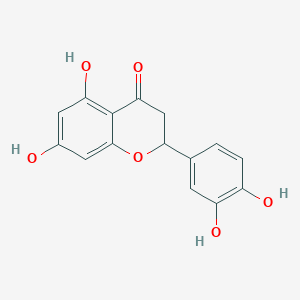

Flavonoids represent a large and diverse class of polyphenolic secondary metabolites found throughout the plant kingdom. cambridge.orgfrontiersin.org These compounds are synthesized via the phenylpropanoid pathway and are fundamental to a plant's physiology and defense mechanisms. mdpi.comfoodengprog.org Their roles are multifaceted, contributing to pigmentation in flowers to attract pollinators, protecting the plant from UV radiation and pathogens, and acting as signaling molecules. e3s-conferences.orgresearchgate.net In the field of natural product chemistry, flavonoids are a subject of intense academic and industrial interest due to their widespread distribution and vast structural diversity, with over 6,000 distinct compounds identified. encyclopedia.pub This chemical diversity gives rise to a wide array of biological activities, making them a cornerstone of research in pharmacognosy, medicinal chemistry, and food science. mdpi.comnih.gov Their general structure consists of a fifteen-carbon skeleton (C6-C3-C6), featuring two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C). wikipedia.orgslideshare.net

Structural Classification and Unique Features of Flavanones

Flavonoids are categorized into several subclasses based on the oxidation state and substitution patterns of the central C ring. nih.govmdpi.com These subclasses include flavones, flavonols, flavan-3-ols, anthocyanidins, and flavanones, among others. wikipedia.orgnih.gov

Flavanones, also known as dihydroflavones, are distinguished by a key structural feature: the saturation of the double bond between the C2 and C3 positions in the heterocyclic C ring. cambridge.orgfoodengprog.orgnih.gov This saturation is the primary structural difference that separates flavanones from flavones and flavonols, which possess a C2=C3 double bond. foodengprog.orgacs.org This structural alteration removes the planarity seen in flavones, as the saturated bond breaks the conjugation between the A, B, and C rings. acs.org A significant consequence of the saturated C2-C3 bond is the creation of a chiral center at the C2 position, meaning flavanones can exist as (S) or (R) enantiomers. mdpi.com Eriodictyol (B191197) is a prominent member of the flavanone (B1672756) subclass. wikipedia.org

Table 1: Structural Comparison of Major Flavonoid Subclasses

| Subclass | C Ring Feature | Key Structural Element | Example |

|---|---|---|---|

| Flavanones | Saturated C2-C3 bond | Chiral center at C2 | Eriodictyol, Naringenin (B18129) |

| Flavones | C2=C3 double bond | Planar structure | Apigenin (B1666066), Luteolin |

| Flavonols | C2=C3 double bond | 3-hydroxy group | Quercetin, Kaempferol |

| Flavan-3-ols | Saturated C2-C3 bond | 3-hydroxy group, no 4-keto | Catechin, Epicatechin |

Rationale for Comprehensive Academic Research on (+/-)-Eriodictyol

Eriodictyol, with the chemical formula C15H12O6, is a tetrahydroxyflavanone (B13395739) found in various edible and medicinal plants, including citrus fruits, Yerba Santa (Eriodictyon californicum), and rose hips. encyclopedia.pubwikipedia.orgmdpi.com The academic interest in eriodictyol stems from its significant and varied biological activities observed in preclinical research. wikipedia.orgnih.gov These properties, primarily its antioxidant and anti-inflammatory effects, make it a compelling subject for investigation. chemicalbook.comresearchgate.net

The racemic mixture, designated as this compound, is frequently used in research. While the natural form is often the (S)-enantiomer, the molecule is susceptible to racemization in solution. rndsystems.com Therefore, the racemic mixture serves as a practical and relevant standard for laboratory studies investigating its chemical and biological properties. Research focuses on its potential to modulate various cellular signaling pathways, such as the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. rndsystems.commedchemexpress.com Its structural similarity to other well-studied flavanones like hesperetin (B1673127) and naringenin also provides a basis for comparative structure-activity relationship studies. wikipedia.orgresearchgate.net

Table 2: Chemical Properties of Eriodictyol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H12O6 | rndsystems.comnih.gov |

| Molecular Weight | 288.26 g/mol | rndsystems.com |

| Melting Point | 269-270 °C | mdpi.comnih.gov |

| Solubility in Water (20 °C) | 0.07 mg/mL | mdpi.comnih.gov |

| CAS Number (racemic) | 4049-38-1 | rndsystems.com |

Overview of Major Research Domains Pertinent to this compound Studies

The scientific investigation of this compound spans several key domains, driven by its diverse bioactivities demonstrated in in vitro and in vivo models.

Antioxidant and Cytoprotective Research : A primary focus of eriodictyol research is its potent antioxidant activity. rndsystems.comchemicalbook.com Studies have shown that it can protect cells from oxidative stress-induced damage. rndsystems.com This is achieved, in part, by activating the Nrf2/ARE signaling pathway, which leads to the upregulation of phase II antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO-1). researchgate.netnih.gov This mechanism helps to scavenge free radicals and maintain cellular redox homeostasis. nih.gov

Anti-inflammatory Research : Eriodictyol is extensively studied for its anti-inflammatory properties. mdpi.comchemicalbook.com Research has demonstrated its ability to inhibit the production and release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS) in various cell models. mdpi.comchemfaces.com Investigations often explore its effects on signaling pathways like NF-κB and MAPKs, which are central to the inflammatory response. nih.govchemfaces.com

Neuroprotective Research : The neuroprotective effects of eriodictyol are another significant area of academic inquiry. mdpi.comfrontiersin.org Research indicates it can protect neuronal cells from damage induced by neurotoxins and oxidative stress. rndsystems.com Studies have explored its potential to mitigate neuro-inflammation and modulate pathways involved in neuronal survival and function, such as the PI3K/Akt pathway. researchgate.netfrontiersin.org

Metabolic and Anticancer Research : Eriodictyol is investigated for its effects on metabolic processes and its potential as an anticancer agent. In metabolic studies, it has been shown to improve insulin (B600854) sensitivity and glucose uptake in cell models of insulin resistance. researchgate.net In oncology research, in vitro studies have reported that eriodictyol can inhibit the proliferation of various cancer cell lines, including glioma and cholangiocarcinoma, and induce apoptosis by modulating signaling pathways like PI3K/Akt/NF-κB. nih.govfrontiersin.orgiiarjournals.org

Biosynthesis and Metabolic Engineering : There is a growing research interest in the microbial biosynthesis of eriodictyol. nih.gov Efficiently producing eriodictyol and other flavonoids in microorganisms like Escherichia coli and Saccharomyces cerevisiae is a key goal. frontiersin.orgacs.org This research involves reconstructing the plant biosynthetic pathway in microbial hosts and optimizing production through metabolic engineering strategies, such as increasing the supply of precursors like malonyl-CoA and enhancing the activity of critical enzymes like flavonoid 3'-hydroxylase (F3'H). nih.govmdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXYTNGIZCORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862178 | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige solid; Bland aroma | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4049-38-1 | |

| Record name | Eriodictyol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Eriodictyol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIODICTYOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of +/ Eriodictyol

Elucidation of Plant-Based Biosynthetic Routes

In the plant kingdom, the synthesis of eriodictyol (B191197) is a testament to the elegance and efficiency of natural product biochemistry. The journey begins with fundamental building blocks and proceeds through a series of precisely catalyzed reactions.

Shikimate Pathway and Phenylpropanoid Precursors

The foundation for eriodictyol, like all flavonoids, is laid by two primary metabolic routes: the shikimate pathway and the phenylpropanoid pathway. nih.govencyclopedia.pub The shikimate pathway is responsible for producing aromatic amino acids, with phenylalanine being a key precursor for flavonoids. nih.govresearchgate.nettaylorfrancis.com This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), into chorismic acid, which is then transformed into L-tyrosine or L-phenylalanine. taylorfrancis.comescholarship.org The phenylpropanoid pathway then takes over, converting these amino acids into the foundational phenylpropanoid units. nih.govresearchgate.net Specifically, L-tyrosine is converted to p-coumaric acid by the enzyme tyrosine ammonia-lyase (TAL). mdpi.comigem.org

Chalcone (B49325) Synthase and Chalcone Isomerase Intermediates

The next critical phase in eriodictyol biosynthesis involves the formation of the characteristic flavonoid skeleton. This is orchestrated by two key enzymes: chalcone synthase (CHS) and chalcone isomerase (CHI). mdpi.comfrontiersin.org The precursor p-coumaric acid is first activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). mdpi.combiorxiv.org Chalcone synthase then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comfrontiersin.org This chalcone is then cyclized by chalcone isomerase to produce the flavanone (B1672756) naringenin, a central intermediate in the biosynthesis of many flavonoids, including eriodictyol. mdpi.comfrontiersin.org

Enzymatic Steps and Key Enzymes Leading to (+/-)-Eriodictyol

The final step in the plant-based synthesis of eriodictyol is the hydroxylation of naringenin. This crucial transformation is catalyzed by flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 monooxygenase. mdpi.commdpi.comnih.gov This enzyme introduces a hydroxyl group at the 3' position of the B-ring of naringenin, converting it into eriodictyol. mdpi.commdpi.comgoogle.com In some instances, eriodictyol can also be produced from caffeic acid, which is formed from the hydroxylation of p-coumaric acid, through the action of 4CL, CHS, and CHI. frontiersin.orgfrontiersin.org

| Enzyme | Abbreviation | Function in Eriodictyol Biosynthesis |

| Tyrosine Ammonia-Lyase | TAL | Converts L-tyrosine to p-coumaric acid. mdpi.comigem.org |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.combiorxiv.org |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. mdpi.comfrontiersin.org |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to form naringenin. mdpi.comfrontiersin.org |

| Flavonoid 3'-Hydroxylase | F3'H | Hydroxylates naringenin to form eriodictyol. mdpi.commdpi.comnih.gov |

Microbial Biosynthesis and Biotransformation Approaches

The limitations of extracting eriodictyol from plants, such as low concentrations and complex purification processes, have spurred the development of microbial production platforms. mdpi.com By harnessing the power of metabolic engineering, scientists can create microbial cell factories capable of producing eriodictyol and other valuable flavonoids.

Heterologous Expression Systems and Engineered Metabolic Pathways in Microorganisms

A variety of microorganisms have been successfully engineered to produce eriodictyol. These "chassis" organisms provide a controlled environment where the biosynthetic pathway can be reconstructed and optimized.

Escherichia coli : As a well-understood model organism, E. coli has been a popular choice for eriodictyol production. mdpi.comasm.org Researchers have successfully introduced the necessary genes—TAL, 4CL, CHS, CHI, and F3'H—to enable the synthesis of eriodictyol from L-tyrosine. asm.orgnih.gov One of the main challenges in E. coli is the functional expression of the plant-derived P450 enzyme, F3'H. asm.orgnih.gov To overcome this, strategies such as creating fusion proteins of a truncated F3'H with a P450 reductase have been employed, leading to significant production levels. asm.orgnih.gov Co-culture systems of E. coli have also been developed, where one strain produces an intermediate like p-coumaric acid from glucose, and a second strain converts it to eriodictyol. encyclopedia.pubresearchgate.net

Saccharomyces cerevisiae : This yeast species is another favored host for flavonoid biosynthesis due to its GRAS (Generally Recognized as Safe) status and its natural ability to express P450 enzymes. nih.govmdpi.com Engineered S. cerevisiae strains have been created to produce eriodictyol by introducing the required biosynthetic genes. nih.govmdpi.com Optimization of gene expression through promoter and terminator engineering, as well as increasing the copy number of key genes like F3'H, has led to high titers of eriodictyol. nih.govresearchgate.net In some cases, naringenin is supplied to the culture, and the yeast is engineered to perform the final conversion to eriodictyol. mdpi.comnih.gov

Corynebacterium glutamicum : This bacterium, also considered safe, has been engineered to produce eriodictyol from tyrosine. researchgate.net A notable strategy in C. glutamicum involved using a non-P450 enzyme, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaBC) from E. coli, to convert naringenin to eriodictyol, thus bypassing the difficulties associated with plant P450 enzymes. nih.govresearchgate.net

Streptomyces albidoflavus : This actinomycete has been developed as a bacterial factory for the de novo production of eriodictyol. mdpi.commdpi.com Strategies to improve production have included enhancing the activity of F3'H through the design of a chimeric enzyme and engineering the bacterial chromosome to increase the supply of malonyl-CoA. mdpi.comresearchgate.net

Yarrowia lipolytica : This oleaginous yeast is a promising host due to its potentially high availability of acetyl-CoA, a precursor to malonyl-CoA. frontiersin.org It has been used in the bioconversion of eriodictyol to its methylated derivative, homoeriodictyol (B191827). researchgate.net

| Microbial Host | Key Engineering Strategies | Reported Eriodictyol Titer |

| Escherichia coli | Fusion of F3'H with CPR, co-culture systems. asm.orgresearchgate.net | Up to 110 mg/L from tyrosine. oup.com |

| Saccharomyces cerevisiae | Promoter and terminator engineering, gene copy number optimization. nih.gov | Up to 3.3 g/L from naringenin. nih.gov |

| Corynebacterium glutamicum | Use of non-P450 hydroxylase (HpaBC). researchgate.net | 14.10 mg/L from tyrosine. researchgate.net |

| Streptomyces albidoflavus | Chimeric F3'H design, chromosomal engineering for malonyl-CoA supply. mdpi.com | Production increased 13-fold with chimeric F3'H. mdpi.com |

| Yarrowia lipolytica | Used for biotransformation of eriodictyol. researchgate.net | N/A for eriodictyol production. |

Strategies for Enhancing Malonyl-CoA Supply for Flavonoid Biosynthesis

A recurring challenge in the microbial production of flavonoids is the limited availability of the precursor malonyl-CoA. mdpi.comasm.org Since three molecules of malonyl-CoA are required for each molecule of flavonoid, its supply is often a rate-limiting step. mdpi.com Several metabolic engineering strategies have been developed to address this bottleneck:

Overexpression of Acetyl-CoA Carboxylase (ACC) : ACC is the enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpressing ACC genes, either from the host organism or from other species, is a common and effective strategy to boost the intracellular pool of malonyl-CoA. frontiersin.orgnih.govd-nb.info

Heterologous Malonate Utilization Pathway : An alternative approach is to introduce a pathway that can convert exogenously supplied malonate into malonyl-CoA. The matB and matC genes from Rhizobium trifolii, which encode a malonyl-CoA synthetase and a malonate transporter, respectively, have been successfully expressed in E. coli and C. glutamicum to increase malonyl-CoA levels and subsequently enhance flavonoid production. mdpi.comresearchgate.netnih.gov

Downregulation of Competing Pathways : Malonyl-CoA is also a key precursor for fatty acid biosynthesis. frontiersin.orgd-nb.info By downregulating or deleting genes in the fatty acid synthesis pathway, more malonyl-CoA can be channeled towards flavonoid production. escholarship.orgd-nb.info

Increasing Acetyl-CoA Availability : Enhancing the supply of acetyl-CoA, the direct precursor to malonyl-CoA, can also improve flavonoid yields. This can be achieved by overexpressing enzymes like acetyl-CoA synthetase or by modifying central carbon metabolism. frontiersin.orgnih.gov

Optimization of Cytochrome P450 Enzyme Activity in Microbial Hosts

The efficient biosynthesis of hydroxylated flavonoids like eriodictyol in microbial hosts is often hindered by the poor expression and low activity of plant-derived cytochrome P450 (P450) enzymes. asm.orgmdpi.com These enzymes, such as flavonoid 3′-hydroxylase (F3′H), are crucial for converting flavanones like naringenin into eriodictyol but are challenging to express functionally in prokaryotic systems like Escherichia coli due to their membrane-bound nature and reliance on a partnering P450 reductase (CPR) for electron transfer. asm.orgasm.orggoogle.com

To overcome these limitations, researchers have developed several optimization strategies. A prominent approach involves creating fusion proteins. In E. coli, the functional expression of a truncated plant F3′H was achieved by fusing it with a truncated CPR. asm.org This chimeric protein strategy circumvents issues with solubility and cofactor incorporation, enabling the engineered E. coli to produce 107 mg/L of eriodictyol from L-tyrosine. asm.orgasm.org A similar chimera design was employed in Streptomyces albidoflavus to enhance the poor activity of F3′H. mdpi.com

Another key optimization strategy is the fine-tuning of enzyme expression levels. In E. coli, it was found that using a lower copy number plasmid to express the tF3′H-tCPR fusion gene resulted in 21-24% higher eriodictyol production compared to a high copy number plasmid, suggesting that balancing the metabolic load is critical. nih.gov In the oleaginous yeast Yarrowia lipolytica, both chalcone synthase (CHS) and CPR were identified as bottlenecks. researchgate.netnih.govmdpi.com Systematic optimization revealed that an ideal gene copy number of five for CHS and two for CPR, combined with enhanced precursor supply, led to a 6.9-fold increase in eriodictyol production, reaching 134.2 mg/L from glucose. nih.govmdpi.com The lipophilic environment provided by the abundant lipid bodies in Y. lipolytica is considered particularly suitable for the function of plant-derived P450 enzymes. researchgate.netnih.gov

The choice of both the P450 enzyme and its reductase partner is also critical. A study evaluating six different combinations of F3'H-CPR pairs found that coupling CPR from Catharanthus roseus with F3'H from either Gerbera hybrid or Glycine max yielded the highest eriodictyol production in Y. lipolytica. biorxiv.org Demonstrating the potential of yeast as a host, research in Saccharomyces cerevisiae achieved a record eriodictyol titer of 3.3 g/L by identifying and optimizing an efficient F3′H and CPR from the plant Silybum marianum. mdpi.com

Table 1: Strategies for Optimizing P450 Activity for Eriodictyol Production

| Microbial Host | P450/CPR Source | Optimization Strategy | Eriodictyol Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Gerbera hybrida (tF3'H), Catharanthus roseus (tCPR) | Fusion protein of truncated enzymes (tF3'H-tCPR) | 107 mg/L | asm.orgasm.org |

| Yarrowia lipolytica | Plant-derived CHS and CPR | Optimization of gene copy number (5 for CHS, 2 for CPR) | 134.2 mg/L | nih.govmdpi.com |

| Saccharomyces cerevisiae | Silybum marianum (SmF3'H, SmCPR) | Identification and optimization of efficient P450/CPR pair | 3.3 g/L | mdpi.com |

| Streptomyces albidoflavus | Not specified | Chimera protein design | 0.002 mg/L | mdpi.comfrontiersin.org |

| Escherichia coli | Not specified | Vector copy number optimization for fusion protein | ~40 mg/L (with low copy vector) | nih.gov |

Endogenous Biotransformation and Metabolism in Biological Systems

Once in a biological system, this compound, whether ingested directly or formed from its glycoside precursor eriocitrin, undergoes extensive metabolic processing. frontiersin.orgfrontiersin.org The liver is a primary site for these transformations, where eriodictyol is subject to a series of Phase I and Phase II reactions before excretion. semanticscholar.orgresearchgate.net Studies in rats show that eriodictyol and its metabolites are widely distributed in various tissues. researchgate.net These metabolic conversions significantly alter the structure of the original compound, leading to a variety of derivatives. frontiersin.org

Phase I and Phase II Metabolic Reactions

The metabolism of eriodictyol involves initial Phase I reactions followed by subsequent Phase II conjugation.

Phase I Reactions: The primary Phase I reactions for flavanones include hydroxylation, demethylation, and methylation. semanticscholar.orgresearchgate.net In human liver microsomes, naringenin can be oxidized via B-ring hydroxylation to form eriodictyol. semanticscholar.org Conversely, eriodictyol itself is a substrate for further metabolism. A key transformation is O-methylation, catalyzed by catechol-O-methyltransferase (COMT). This results in the formation of two major methylated metabolites: homoeriodictyol (3'-O-methylated) and, to a lesser extent, hesperetin (B1673127) (4'-O-methylated). frontiersin.orgfrontiersin.orgresearchgate.net

Phase II Reactions: Following Phase I modifications, eriodictyol and its Phase I metabolites are readily conjugated in Phase II reactions. researchgate.net The most common conjugation is glucuronidation, where UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the flavonoid. frontiersin.orgsemanticscholar.orgresearchgate.net This process increases the water solubility of the compounds, facilitating their elimination. Metabolites such as eriodictyol-O-glucuronide and homoeriodictyol-7-O-glucuronide have been identified in various tissues and urine in animal models. frontiersin.orgresearchgate.net Sulfation is another significant Phase II reaction, leading to the formation of sulfate (B86663) conjugates. frontiersin.orgfrontiersin.org These conjugated metabolites are the predominant forms found circulating in plasma and excreted in urine. researchgate.netjst.go.jp

Table 2: Major Metabolites of this compound

| Metabolite | Metabolic Reaction | Phase | Reference |

|---|---|---|---|

| Homoeriodictyol | 3'-O-Methylation | Phase I | frontiersin.orgfrontiersin.orgresearchgate.net |

| Hesperetin | 4'-O-Methylation | Phase I | frontiersin.orgfrontiersin.orgresearchgate.net |

| Eriodictyol-O-glucuronide | Glucuronidation | Phase II | frontiersin.orgresearchgate.net |

| Homoeriodictyol-7-O-glucuronide | Glucuronidation | Phase II | researchgate.net |

| Eriodictyol-sulfate | Sulfation | Phase II | frontiersin.orgfrontiersin.org |

Stereospecificity in Metabolic Transformations

Eriodictyol is a chiral compound, existing as (S)- and (R)-enantiomers. The study of its metabolism requires stereospecific analytical methods to differentiate between these forms. capes.gov.brnih.gov A high-performance liquid chromatographic (HPLC) method using a chiral column has been developed for the specific determination of eriodictyol enantiomers in biological fluids like urine. researchgate.netcapes.gov.br

Pharmacokinetic studies in rats that have specifically investigated the chirality of flavanones have revealed that the metabolism and disposition of eriodictyol are stereoselective. researchgate.net Following administration, the S(-)-enantiomers of the aglycones, including eriodictyol, have been observed to be the predominant form. researchgate.net This suggests that the enzymes involved in the Phase I and Phase II metabolic pathways may have a preference for one enantiomer over the other, leading to different metabolic fates and excretion profiles for the (S)- and (R)-forms of eriodictyol.

Chemical Synthesis and Structural Modification Strategies for +/ Eriodictyol and Its Analogs

Total Synthesis Approaches to the Flavanone (B1672756) Skeleton

The total synthesis of flavanones like eriodictyol (B191197) is pivotal for providing access to quantities of the material for biological evaluation and for creating analogs not found in nature. The core challenge lies in the efficient construction of the characteristic chroman-4-one (C-ring) system.

The most common retrosynthetic strategy for the flavanone skeleton of (+/-)-eriodictyol involves a disconnection of the heterocyclic C-ring. The key bond cleavage is the Cα-Cβ bond and the C-O bond of the pyranone ring, which reveals a 2'-hydroxychalcone (B22705) intermediate. This transformation corresponds in the forward sense to an intramolecular oxa-Michael addition. The chalcone (B49325) itself is readily disconnected via a retro-aldol or retro-Claisen-Schmidt condensation reaction into two simpler, commercially available aromatic precursors: a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde.

For this compound, this analysis leads to:

Precursor A: Phloroacetophenone (1-(2,4,6-trihydroxyphenyl)ethan-1-one), which provides the A-ring of the flavanone.

Precursor B: 3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde), which forms the B-ring and the three-carbon bridge.

The forward synthesis involves the base-catalyzed Claisen-Schmidt condensation of these two precursors to form 2',3,4,4',6'-pentahydroxychalcone. This chalcone intermediate is then subjected to acid- or base-catalyzed intramolecular conjugate addition (cyclization) to yield the racemic flavanone, this compound. The mechanism of this cyclization involves the ionization of the 2'-hydroxyl group, which then acts as a nucleophile, attacking the α,β-unsaturated ketone system to form the heterocyclic C-ring. nih.govrsc.org Computational studies suggest the acid-catalyzed conversion involves three steps: protonation of the carbonyl, cyclization, and tautomerization. semanticscholar.org

While racemic eriodictyol can be synthesized readily, the production of specific enantiomers, particularly the naturally occurring (2S)-eriodictyol, requires asymmetric synthesis strategies. A significant challenge in the synthesis of enantiopure flavanones is the potential for racemization through a reversible ring-opening reaction that reforms the achiral chalcone intermediate, especially under basic conditions. acs.orgnih.gov

Several modern approaches have been developed to achieve enantioselectivity:

Organocatalytic Cyclization: One of the most successful strategies involves the intramolecular conjugate addition of 2'-hydroxychalcones catalyzed by chiral organocatalysts. For example, bifunctional thiourea (B124793) catalysts derived from quinine (B1679958) have been shown to activate β-ketoester alkylidene substrates (chalcone analogs), promoting the conjugate addition of the phenolic hydroxyl group to deliver enantioenriched flavanones. acs.orgnih.gov The catalyst utilizes hydrogen bonding to orient the substrate, allowing for a facial-selective attack.

Transition Metal Catalysis: Chiral transition metal complexes, such as those involving rhodium, can catalyze the asymmetric 1,4-addition of arylboronic acids to chromones to generate flavanones with high enantiomeric excess. nih.gov While this method is powerful, it requires the pre-formation of the chromone (B188151) ring system.

Enzymatic Cyclization: In nature, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific cyclization of chalcones into (2S)-flavanones with near-perfect enantioselectivity. nih.gov This biocatalytic approach is highly efficient and is a cornerstone of chemoenzymatic and biosynthetic production routes.

The table below summarizes key parameters for representative enantioselective flavanone synthesis methods.

| Method | Catalyst/Enzyme | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Organocatalytic Intramolecular Conjugate Addition | Quinine-derived Thiourea | 2'-Hydroxychalcone derivative | Up to 98% | acs.orgnih.gov |

| Rhodium-Catalyzed 1,4-Addition | Rh(acac)(CO)₂ / Chiral Diene Ligand | 4-Chromone + Arylboronic Acid | >97% | nih.gov |

| Enzymatic Cyclization | Chalcone Isomerase (CHI) | 2'-Hydroxychalcone | >99% (for (2S)-flavanones) | nih.gov |

Semi-Synthetic Derivatization from Precursors

A highly effective route to eriodictyol, particularly the (2S)-enantiomer, is through the semi-synthesis or biotransformation of structurally related, abundant natural precursors. The most common precursor for this purpose is (2S)-naringenin, a flavanone that lacks the 3'-hydroxyl group present in eriodictyol.

The conversion of naringenin (B18129) to eriodictyol is achieved through a single hydroxylation step at the 3' position of the B-ring. This reaction is catalyzed by the enzyme flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 monooxygenase. nih.govacs.orgacs.org This biotransformation is typically carried out using whole-cell systems, where microorganisms like Saccharomyces cerevisiae or Escherichia coli are genetically engineered to express the F3'H enzyme, often along with a compatible cytochrome P450 reductase (CPR) which is necessary for its function. acs.orgnih.gov

This approach offers several advantages:

Stereospecificity: Starting with (2S)-naringenin yields (2S)-eriodictyol, preserving the stereochemistry at the C2 position.

High Selectivity: The enzymatic hydroxylation is highly regioselective, exclusively targeting the 3' position without side reactions.

Milder Conditions: The reaction proceeds in aqueous media under mild temperature and pH conditions, avoiding harsh chemical reagents.

Researchers have significantly improved the efficiency of this biotransformation by optimizing microbial strains, fermentation conditions, and the expression levels of the required enzymes, leading to high titers of eriodictyol. acs.orgacs.org

Design and Synthesis of Novel Eriodictyol Derivatives and Analogs

Modification of the eriodictyol scaffold is a key strategy for exploring structure-activity relationships and developing analogs with improved properties. Common modifications include O-methylation, glycosylation, and halogenation.

Homoeriodictyol (B191827): One of the most well-known derivatives is homoeriodictyol (hesperetin methyl ether), where the 3'-hydroxyl group of eriodictyol is methylated. This O-methylation can be achieved through chemical synthesis or, more efficiently, through bioconversion using O-methyltransferase (OMT) enzymes with S-adenosyl-L-methionine (SAM) as the methyl donor. oup.comgoogle.com

Glycosides: Glycosylation of the hydroxyl groups, particularly at the 7-position, is a common modification. The synthesis of homoeriodictyol-7-O-β-D-glycoside, for instance, has been achieved through a multi-step chemical synthesis starting from phloroglucinol (B13840) and D-glucose, involving protection, condensation, and glycosylation steps. researchgate.net Enzymatic methods using glycosyltransferases also provide a powerful alternative for creating specific glycosidic linkages. nih.gov

Halogenated Derivatives: The introduction of halogen atoms, such as fluorine, onto the flavanone scaffold can significantly alter the molecule's electronic properties and biological activity. For example, fluorinated derivatives of related flavanones have been synthesized and shown to possess enhanced osteogenic and anti-cancer properties. researchgate.net

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical reactions. This approach is particularly powerful for producing complex flavonoids like eriodictyol and its glycosides.

A prominent chemoenzymatic strategy involves the de novo biosynthesis of eriodictyol from simple precursors like L-tyrosine or even glucose using engineered microbial hosts. nih.govnih.govmdpi.com In this "one-pot" approach, a complete biosynthetic pathway is reconstructed within a single microorganism, such as E. coli or Streptomyces albidoflavus. mdpi.comnih.gov This involves the co-expression of a cascade of enzymes:

Tyrosine ammonia-lyase (TAL)

4-coumarate-CoA ligase (4CL)

Chalcone synthase (CHS)

Chalcone isomerase (CHI)

Flavonoid 3'-hydroxylase (F3'H) and its reductase (CPR)

This method leverages the cell's metabolism to supply precursors like malonyl-CoA while the heterologously expressed enzymes perform the specific transformations, culminating in the production of eriodictyol. nih.govmdpi.com The table below highlights some of the microbial systems developed for eriodictyol production.

| Microorganism | Starting Precursor | Key Enzymes Expressed | Final Product | Reference |

|---|---|---|---|---|

| Escherichia coli | L-Tyrosine | TAL, 4CL, CHS, CHI, tF3'H/tCPR fusion | (2S)-Eriodictyol | nih.gov |

| Saccharomyces cerevisiae | (2S)-Naringenin | SmF3'H, SmCPR | (2S)-Eriodictyol | acs.org |

| Corynebacterium glutamicum | Tyrosine | TAL, 4CL, CHS, CHI, HpaBC (hydroxylase) | Eriodictyol | nih.gov |

| Streptomyces albidoflavus | L-Tyrosine | TAL, 4CL, CHS, CHI, F3'H | Eriodictyol | mdpi.comnih.gov |

These strategies represent a shift from traditional chemical synthesis towards more sustainable and highly selective bio-based production methods for complex natural products.

Advanced Analytical Methodologies for Characterization and Quantification of +/ Eriodictyol and Its Metabolites

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental technique for the separation of complex mixtures. selvita.com The choice of chromatographic method depends on the analyte's properties, the complexity of the sample matrix, and the analytical objective, such as purity profiling or chiral separation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids, including eriodictyol (B191197). nacalai.comphenomenex.comnih.gov Reversed-phase HPLC, particularly with C18 columns, is widely used for the separation and quantification of eriodictyol in plant extracts and biological fluids. ftb.com.hrafmps.be The mobile phase typically consists of a gradient mixture of acidified water (using formic acid or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). afmps.benih.gov

Detection is commonly achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. Eriodictyol exhibits strong UV absorbance, with detection wavelengths typically set around 288 nm. researchgate.net A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting compounds, which aids in peak identification and purity assessment.

For the analysis of the racemic nature of (+/-)-eriodictyol, stereospecific HPLC methods have been developed. One such method utilizes a Chiralpak OJ-RH column for the separation of eriodictyol enantiomers, allowing for the study of their individual pharmacokinetic and pharmacodynamic properties. researchgate.net

Table 1: Examples of HPLC Methods for this compound Analysis

| Analytical Goal | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Stereospecific determination in urine | Chiralpak OJ-RH | Isocratic or gradient elution with an organic modifier | UV at 288 nm | researchgate.net |

| Quantification in plant extracts | C18 (e.g., Waters Sunfire™) | Gradient of acetonitrile and acidified water (pH 2 with phosphoric acid) | PDA | ftb.com.hr |

| Separation of flavonoids | C18 core-shell (Kinetex 5 µm XB-C18) | Gradient of methanol and acidified water (0.05% formic acid) | PDA at 320 nm | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. nih.gov These advantages are particularly beneficial for the analysis of complex samples containing numerous phytochemicals.

A validated UHPLC-PDA method for the quantification of eriodictyol in plant extracts has been reported using an Acquity UPLC BEH C18 column with a gradient elution of 0.1% aqueous formic acid and acetonitrile. This method allows for rapid and efficient separation of eriodictyol from other flavonoids. nih.govnih.gov The enhanced separation efficiency of UHPLC is crucial for resolving closely related flavonoid isomers and for high-throughput analysis in metabolomics studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, flavonoids like eriodictyol are non-volatile due to their polar hydroxyl groups. Therefore, a derivatization step is mandatory to increase their volatility and thermal stability, making them amenable to GC-MS analysis. phenomenex.comyoutube.com

The most common derivatization technique for compounds with active hydrogens is silylation. phenomenex.com This involves replacing the acidic hydrogens of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. A typical two-step derivatization protocol for metabolomics studies involves:

Methoximation: This step protects aldehyde and ketone groups, preventing the formation of multiple derivatives from a single compound due to tautomerization. youtube.com

Silylation: Subsequent treatment with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the hydroxyl groups to their TMS ethers. nih.gov

This derivatization process yields volatile derivatives of eriodictyol that can be separated on a GC column and detected with high sensitivity and specificity by a mass spectrometer.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to normal-phase HPLC for chiral separations. selvita.comchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. afmps.be This results in lower solvent consumption and faster analysis times compared to HPLC.

For the chiral separation of flavanones like this compound, polysaccharide-based chiral stationary phases (CSPs) are highly effective. researchgate.net These CSPs, such as those derived from cellulose (B213188) or amylose, can differentiate between the enantiomers of eriodictyol. The separation is influenced by the type of chiral selector, the organic modifier used, and other instrumental parameters like back pressure and temperature. afmps.be SFC is a powerful tool for the enantioselective analysis of chiral flavonoids, which is essential for stereospecific pharmacokinetic and pharmacological studies.

Mass Spectrometry (MS) and Hyphenated Techniques for Structural Elucidation and Metabolomics (not for basic compound identification)

Mass spectrometry, particularly when coupled with chromatographic techniques, is an indispensable tool for the structural elucidation of unknown compounds and for comprehensive metabolomic profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC or UHPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is extensively used for the identification and quantification of eriodictyol and its metabolites in complex biological matrices. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HR-MS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound and its fragments. This is crucial for the confident identification of metabolites.

In a typical metabolomics workflow, a sample is analyzed by LC-HR-MS. The precursor ions of potential metabolites are then subjected to fragmentation in the mass spectrometer (MS/MS). The resulting fragmentation pattern provides valuable structural information. For eriodictyol, characteristic fragmentation involves cleavage of the C-ring, leading to fragment ions containing the A- and B-rings.

The major metabolites of eriodictyol in vivo are glucuronide conjugates. The fragmentation of eriodictyol-O-glucuronide in negative ion mode typically shows a neutral loss of the glucuronide moiety (176 Da), resulting in a fragment ion corresponding to the deprotonated eriodictyol aglycone. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Structural Elucidation of Eriodictyol and a Key Metabolite

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Eriodictyol | 287 | 151, 135 | Characteristic fragments from retro-Diels-Alder cleavage of the C-ring, corresponding to the 1,3A⁻ and 1,3B⁻ ions. | researchgate.net |

| Eriodictyol-O-glucuronide | 463 | 287 | Neutral loss of the glucuronide moiety (176 Da), resulting in the eriodictyol aglycone. | nih.gov |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of flavonoids like this compound. creative-proteomics.com By subjecting the protonated or deprotonated molecular ion to collision-induced dissociation (CID), characteristic fragmentation patterns are produced that provide significant insight into the molecule's structure. The flavanone (B1672756) skeleton of eriodictyol, with its distinct A, B, and C rings, undergoes predictable cleavage patterns, primarily involving the C-ring.

The most characteristic fragmentation mechanism for flavanones is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring at bonds 1/3 and 0/4. researchgate.net This process results in fragment ions that are diagnostic for the substitution patterns on the A and B rings. For eriodictyol ([M+H]⁺ at m/z 289), the RDA fragmentation leads to a prominent ion at m/z 153, corresponding to the A-ring fragment, and an ion at m/z 137, corresponding to the B-ring fragment. researchgate.net

Other common fragmentation pathways observed in the positive ion mode include the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov In negative ion mode, fragmentation pathways can also be initiated by the loss of a hydrogen molecule (H₂) from the deprotonated molecule [M-H]⁻. The analysis of these fragmentation pathways is crucial for the unambiguous identification of eriodictyol in complex matrices, such as plant extracts and biological fluids, and for distinguishing it from its isomers. researchgate.netresearchgate.net

The table below summarizes the key fragment ions observed in the tandem mass spectrum of Eriodictyol.

| Precursor Ion (m/z) | Ion Mode | Fragment Ion (m/z) | Proposed Origin / Neutral Loss |

| 289.07 | Positive [M+H]⁺ | 271.06 | [M+H-H₂O]⁺ |

| 289.07 | Positive [M+H]⁺ | 179.03 | A-ring fragment + C₃O₂ |

| 289.07 | Positive [M+H]⁺ | 163.04 | Further fragmentation |

| 289.07 | Positive [M+H]⁺ | 153.02 | ¹,³A⁺ (RDA fragmentation) |

| 289.07 | Positive [M+H]⁺ | 137.02 | ¹,³B⁺ (RDA fragmentation) |

Data compiled from reference massbank.eu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and conformational analysis of this compound in solution. ukm.mynih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. spectrabase.com

Eriodictyol possesses a single stereocenter at the C2 position, and NMR is crucial for analyzing its stereochemistry and conformation. The magnitude of the vicinal coupling constants (³J) between the H2 and H3 protons on the C-ring provides critical information about the ring's conformation. nih.gov Flavanones typically adopt a flexible half-chair or sofa conformation. The observed coupling constants can be used in conjunction with the Karplus equation to estimate the dihedral angles and determine the preferred conformation and the pseudo-axial or pseudo-equatorial orientation of the B-ring at C2. nih.govfrontiersin.org Advanced techniques like Saturation Transfer Difference (STD)-NMR can be used to study the binding epitope of eriodictyol to proteins, which provides insights into its bioactive conformation. researchgate.net

The following table lists typical ¹H NMR chemical shift assignments for Eriodictyol.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.29 | dd | 12.9, 3.1 |

| H-3a | 3.07 | dd | 17.2, 12.9 |

| H-3b | 2.70 | dd | 17.2, 3.1 |

| H-5' | 6.69 | d | 8.2 |

| H-6 | 5.90 | d | 2.3 |

| H-8 | 5.90 | d | 2.3 |

| H-2' | 6.84 | d | 2.0 |

| H-6' | 6.75 | dd | 8.2, 2.0 |

Data represents typical values and may vary based on solvent and experimental conditions.

Computational and In Silico Approaches for Analytical Prediction

Computational and in silico methods are increasingly integrated with experimental analytical techniques to predict and interpret the properties of this compound. nih.gov These approaches provide a theoretical framework to understand its behavior in analytical systems, from mass spectrometry to NMR spectroscopy. protoqsar.com

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to predict molecular properties. nih.gov These calculations can accurately forecast NMR chemical shifts and spin-spin coupling constants. nih.gov By comparing computationally predicted spectra with experimental data, researchers can gain greater confidence in their structural and conformational assignments. This is especially valuable for complex molecules or when only small amounts of sample are available.

In the realm of mass spectrometry, computational models can be used to simulate the fragmentation of eriodictyol. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely product ions and their relative abundances. This aids in the interpretation of complex MS/MS spectra and can help differentiate between isomers that might otherwise be difficult to distinguish. nih.gov

Furthermore, in silico tools are used to predict physicochemical properties relevant to chromatographic separations, such as lipophilicity (logP) and aqueous solubility. impactfactor.org Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate the molecular structure of eriodictyol and its metabolites with their analytical behavior, facilitating method development for their separation and detection. protoqsar.com

The table below outlines various computational approaches and their applications in the analytical prediction of Eriodictyol's properties.

| Computational Approach | Predicted Analytical Property / Application |

| Density Functional Theory (DFT) | Prediction of ¹H and ¹³C NMR chemical shifts and coupling constants. nih.gov |

| Quantum Mechanics (QM) | Simulation of mass spectrometry fragmentation pathways and prediction of product ions. nih.gov |

| Molecular Dynamics (MD) | Analysis of conformational flexibility and stability in different solvents. |

| QSAR / QSPR | Prediction of chromatographic retention times and other physicochemical properties. protoqsar.com |

| Molecular Docking | Elucidation of binding conformations with macromolecules, aiding in the interpretation of techniques like STD-NMR. impactfactor.org |

Molecular and Cellular Mechanisms of Biological Activities of +/ Eriodictyol

Antioxidant and Free Radical Scavenging Mechanisms

Eriodictyol's antioxidant capabilities are a cornerstone of its protective effects. It mitigates oxidative stress through both direct and indirect mechanisms.

Direct Quenching of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Eriodictyol (B191197) has demonstrated a potent ability to directly neutralize free radicals. mdpi.com Its chemical structure, particularly the presence of hydroxyl groups on the B-ring, allows it to donate hydrogen atoms, thereby scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netnih.govunivie.ac.at This direct quenching helps to reduce cellular damage caused by oxidative stress. researchgate.net Studies have shown that eriodictyol can effectively scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, with a greater capacity than the reference antioxidant Trolox. mdpi.com This free radical scavenging activity is a primary defense against the harmful effects of ROS and RNS, which are implicated in a variety of chronic diseases. researchgate.netresearchgate.netnih.gov The antioxidant potency of eriodictyol is also attributed to its ability to chelate metal ions, which can otherwise participate in reactions that generate free radicals. mdpi.comresearchgate.net

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Activation of Nrf2/HO-1 Signaling Pathway)

Beyond direct scavenging, eriodictyol enhances the body's own antioxidant defenses. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. ajol.infooncotarget.comspandidos-publications.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.govarvojournals.org

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net However, in the presence of oxidative stress or inducers like eriodictyol, Nrf2 is released from Keap1 and translocates to the nucleus. arvojournals.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. ajol.info

Research has consistently shown that eriodictyol treatment leads to increased nuclear accumulation of Nrf2 and subsequent upregulation of downstream antioxidant enzymes. ajol.infooncotarget.comresearchgate.net These enzymes include HO-1, superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and NAD(P)H:quinone oxidoreductase (NQO-1). oncotarget.comnih.govarvojournals.orgresearchgate.net By bolstering these endogenous antioxidant systems, eriodictyol provides long-lasting protection against oxidative damage. ajol.infonih.gov This activation of the Nrf2/HO-1 pathway has been observed in various cell types and is considered a critical component of eriodictyol's protective effects against conditions exacerbated by oxidative stress. oncotarget.comnih.gov

Anti-inflammatory Signaling Pathways

Eriodictyol exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. ajol.infofrontiersin.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Eriodictyol has been shown to effectively suppress the production of several key cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). ajol.infospandidos-publications.comnih.gov

| Study Model | Stimulant | Key Findings |

|---|---|---|

| Rat Spinal Cord Injury | Physical Trauma | Eriodictyol treatment significantly down-regulated TNF-α, IL-1β, and IL-6 levels. ajol.info |

| Mouse Acute Lung Injury | Lipopolysaccharide (LPS) | Pretreatment with eriodictyol decreased the production of TNF-α, IL-6, IL-1β, and MIP-2. spandidos-publications.comnih.gov |

| Human Microglia | LPS, SARS-CoV-2 Spike Protein, Ochratoxin A | Eriodictyol inhibited the release of IL-1β, CXCL8, and IL-6. mdpi.com |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes | - | Eriodictyol reduced the secretion of TNF-α, IL-6, IL-8, and IL-1β. nih.gov |

| Macrophages | Porphyromonas gingivalis | Eriodictyol attenuated the production of IL-1β, IL-6, IL-8, and TNF-α. frontiersin.org |

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of eriodictyol are largely mediated through its influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. ajol.infofrontiersin.org These pathways are central regulators of inflammation. frontiersin.org

The NF-κB pathway is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. frontiersin.org Eriodictyol has been shown to inhibit the activation of NF-κB. ajol.infofrontiersin.orgresearchgate.net It achieves this by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org By blocking NF-κB's translocation to the nucleus, eriodictyol effectively shuts down the transcription of a wide range of inflammatory mediators. ajol.inforesearchgate.netfrontiersin.org

The MAPK family, which includes p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinase (JNK), also plays a crucial role in the inflammatory process. researchgate.net Eriodictyol has been found to modulate the phosphorylation of these MAPKs. researchgate.netmdpi.comnih.gov By inhibiting the phosphorylation of p38, ERK, and JNK, eriodictyol can further suppress the inflammatory response. researchgate.netresearchgate.net The combined modulation of both the NF-κB and MAPK pathways underscores the comprehensive anti-inflammatory action of eriodictyol. ajol.infofrontiersin.org

Effects on Cyclooxygenase (COX) and Lipoxygenase (LOX) Activities

Eriodictyol also influences the arachidonic acid cascade, which is responsible for the production of potent inflammatory mediators known as eicosanoids. nih.gov This is achieved by affecting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. scholarsresearchlibrary.comscispace.com

The COX enzymes, particularly COX-2, are induced during inflammation and are responsible for the synthesis of prostaglandins. nih.gov Research indicates that eriodictyol can inhibit the COX-2 pathway, thereby reducing the production of pro-inflammatory prostaglandins. mdpi.comnih.gov In a mouse model of acute lung injury, eriodictyol was shown to inhibit the COX-2/NLRP3/NF-κB signaling pathway. nih.gov

| Enzyme | Effect of Eriodictyol | Key Findings |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition | Eriodictyol inhibited the COX-2/NLRP3/NF-κB signaling pathway in a mouse model of acute lung injury. nih.gov It also down-regulated COX-2 expression in skin cells. mdpi.com |

| Lipoxygenase (LOX) | Potential Inhibition | In silico docking studies suggest eriodictyol has lipoxygenase inhibitory activity. scholarsresearchlibrary.com |

Neuroprotective Mechanisms

(+/-)-Eriodictyol, a natural flavonoid, has demonstrated significant neuroprotective potential through various molecular and cellular mechanisms. These mechanisms primarily involve combating oxidative stress and neuroinflammation, modulating programmed cell death, and influencing synaptic functions crucial for memory.

Eriodictyol exhibits potent antioxidant and anti-inflammatory properties within the central nervous system. It effectively mitigates oxidative stress, a key factor in neurodegenerative diseases, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. nih.govmdpi.com This activation leads to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and γ-glutamylcysteine synthetase (γ-GCS), which in turn boosts intracellular glutathione levels. nih.gov Studies on neuron-like PC12 cells showed that eriodictyol's protective effect against hydrogen peroxide-induced toxicity was abolished when Nrf2 was silenced, confirming the pathway's critical role. nih.gov

In the context of neuroinflammation, often triggered by factors like lipopolysaccharide (LPS), eriodictyol has been shown to suppress inflammatory responses in microglial cells, the primary immune cells of the brain. nih.govfrontiersin.org It achieves this by inhibiting key inflammatory signaling pathways such as the mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB). nih.govfrontiersin.org By downregulating these pathways, eriodictyol reduces the production of pro-inflammatory cytokines. mdpi.com Furthermore, it can modulate the NLRP3 inflammasome, a protein complex involved in triggering inflammatory processes in Alzheimer's disease models. mdpi.comnih.gov The compound also shows the ability to inhibit cyclooxygenase-2 (COX-2), another important mediator of inflammation. mdpi.com

The neuroprotective effects of eriodictyol are also linked to its ability to counteract ferroptosis, a form of iron-dependent cell death. mdpi.comnih.gov This action is associated with the activation of the Nrf2/HO-1 pathway, which is mediated by the vitamin D receptor (VDR). nih.gov By mitigating oxidative damage and inflammation in both neurons and glial cells, eriodictyol helps maintain cellular homeostasis and protects against neurodegeneration. researchgate.netmdpi.comnih.govexplorationpub.com

Eriodictyol plays a crucial role in regulating apoptosis, or programmed cell death, within the nervous system, thereby promoting neuronal survival. A key mechanism is its ability to modulate the Bcl-2 family of proteins, which are central regulators of apoptosis. Eriodictyol has been observed to alter the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. researchgate.net By decreasing Bax and increasing Bcl-2 levels, it shifts the balance towards cell survival.

In models of cerebral ischemia-reperfusion injury, eriodictyol has been shown to significantly down-regulate the expression of apoptosis-related signaling proteins, including Bax and cleaved-caspase-3. frontiersin.org Caspase-3 is a critical executioner caspase in the apoptotic cascade. Its inhibition by eriodictyol prevents the final steps of cell death.

Furthermore, eriodictyol has been found to protect neuron-like PC12 cells from hydrogen peroxide-induced apoptosis. nih.gov This protective effect is linked to its ability to activate the Nrf2/ARE signaling pathway, which, in addition to its antioxidant role, contributes to cell survival. nih.gov The compound also influences autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death. frontiersin.org In certain contexts of brain injury, eriodictyol can inhibit excessive autophagy that would otherwise contribute to neuronal apoptosis. mdpi.comfrontiersin.org

Eriodictyol has been shown to positively impact synaptic function and memory, key aspects of cognitive health that are often impaired in neurodegenerative diseases. It can alleviate synaptic dysfunction induced by inflammatory stimuli like LPS. nih.gov This protective effect is partly mediated by increasing the expression of silent information regulator 1 (Sirt1), a protein involved in cellular stress resistance and metabolism. nih.govresearchgate.net

In animal models of Alzheimer's disease (APP/PS1 mice), eriodictyol has demonstrated the ability to significantly improve cognitive deficits. mdpi.comnih.gov It ameliorates memory impairment, as observed in behavioral tests like the Morris water maze and Y-maze. nih.govnih.gov This cognitive enhancement is associated with its ability to reduce the pathological hallmarks of Alzheimer's, such as the aggregation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of Tau protein in the brain. nih.govnih.gov

The underlying mechanisms for these effects involve the activation of neuroprotective signaling pathways. Eriodictyol activates the Nrf2/HO-1 signaling pathway, which helps combat the oxidative stress and neuroinflammation that contribute to synaptic damage and memory loss. nih.gov By preserving neuronal integrity and function, and by directly combating the pathological protein aggregations that disrupt synaptic communication, eriodictyol supports the molecular pathways essential for learning and memory. mdpi.com

Anticarcinogenic and Chemopreventive Activities (pre-clinical, cellular/animal models only)

Eriodictyol has demonstrated notable anticarcinogenic and chemopreventive effects in a variety of preclinical cancer models. Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth and metastasis, and the induction of programmed cell death and cell cycle arrest.

Eriodictyol has been shown to effectively suppress the proliferation of various cancer cell lines, including those from glioma, colorectal, lung, nasopharyngeal, and retinoblastoma cancers. frontiersin.orgtandfonline.comnih.govjbuon.comresearchgate.net This anti-proliferative effect is often dose-dependent. frontiersin.orgsemanticscholar.org For instance, in glioma cells (U87MG and CHG-5), eriodictyol significantly inhibits cell growth. frontiersin.org Similarly, it reduces the viability and colony-forming ability of colorectal cancer (CRC) cells. tandfonline.com

The compound also potently inhibits cancer cell migration and invasion, critical steps in metastasis. In glioma, CRC, and nasopharyngeal cancer cells, eriodictyol has been observed to reduce cell motility. frontiersin.orgtandfonline.comjbuon.com This is achieved, in part, by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. tandfonline.comsemanticscholar.org

Furthermore, eriodictyol can suppress the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. tandfonline.com In CRC cells, this effect is linked to the downregulation of TSTA3 expression, which in turn restrains fucosylation, a type of protein modification implicated in cancer progression. tandfonline.com The inhibition of key signaling pathways, such as the PI3K/Akt/NF-κB and MEK/ERK pathways, is a central mechanism through which eriodictyol exerts these anti-proliferative and anti-metastatic effects. frontiersin.orgjbuon.com

Table 1: Effect of this compound on Cancer Cell Proliferation, Migration, and Invasion

| Cancer Type | Cell Line(s) | Key Findings | Affected Molecules/Pathways |

|---|---|---|---|

| Glioma | U87MG, CHG-5 | Inhibited proliferation, migration, and invasion. frontiersin.orgnih.gov | PI3K/Akt/NF-κB pathway frontiersin.orgnih.gov |

| Colorectal Cancer | HCT116 | Inhibited proliferation, migration, invasion, and EMT. tandfonline.com | TSTA3, Fucosylation, MMP2, MMP9 tandfonline.com |

| Nasopharyngeal Cancer | CNE1 | Reduced proliferation, migration, and invasion. jbuon.com | MEK/ERK pathway jbuon.com |

| Retinoblastoma | Y79 | Inhibited proliferation, migration, and invasion. researchgate.netsemanticscholar.org | MMP-2, MMP-9, PI3K/Akt pathway semanticscholar.org |

| Lung Cancer | A549 | Inhibited proliferation. nih.gov | m-TOR/PI3K/Akt pathway nih.gov |

| Gastric Cancer | Not specified | Inhibited cell viability and colony formation. mdpi.com | PI3K/AKT pathway mdpi.com |

A primary mechanism of eriodictyol's anticancer activity is the induction of apoptosis, or programmed cell death, in malignant cells. frontiersin.orgnih.govbanglajol.info This is often achieved through the mitochondrial-mediated pathway. Eriodictyol has been found to regulate the Bcl-2 family of proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax. nih.govbanglajol.info This shift in the Bcl-2/Bax ratio leads to a reduction in the mitochondrial membrane potential and subsequent activation of caspases, such as caspase-3, which execute the apoptotic process. nih.govsemanticscholar.org

In addition to inducing apoptosis, eriodictyol can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. It has been shown to arrest human lung cancer (A549) and human hepatocellular carcinoma (Hep-G2) cells at the G2/M phase of the cell cycle. nih.govbanglajol.infoarchivesofmedicalscience.com This arrest prevents the cells from entering mitosis and completing cell division. In glioma cells, eriodictyol has also been observed to induce cell cycle arrest. researchgate.net

The signaling pathways involved in these processes are critical to eriodictyol's mode of action. The inhibition of the PI3K/Akt/NF-κB and mTOR/PI3K/Akt signaling pathways is a recurring theme in its ability to induce apoptosis and cell cycle arrest in various cancers, including glioma and lung cancer. frontiersin.orgnih.govnih.gov In gastric cancer cells, eriodictyol treatment leads to an increase in the sub-G1 cell population, which is indicative of apoptosis. mdpi.com

Table 2: Effect of this compound on Apoptosis and Cell Cycle Arrest in Cancer Cells

| Cancer Type | Cell Line(s) | Apoptosis Induction | Cell Cycle Arrest | Key Molecules/Pathways |

|---|---|---|---|---|

| Glioma | U87MG, CHG-5 | Yes frontiersin.orgnih.gov | Yes researchgate.net | PI3K/Akt/NF-κB, Caspase-3 frontiersin.orgnih.govresearchgate.net |

| Lung Cancer | A549 | Yes (mitochondrial-mediated) nih.govresearchgate.net | G2/M phase nih.govresearchgate.net | Bcl-2/Bax, mTOR/PI3K/Akt nih.govresearchgate.net |

| Hepatocellular Carcinoma | Hep-G2 | Yes banglajol.info | G2/M phase banglajol.info | Bcl-2, Bax, PARP banglajol.info |

| Retinoblastoma | Y79 | Yes semanticscholar.org | Not specified | Caspase-3, PI3K/Akt semanticscholar.org |

| Gastric Cancer | Not specified | Yes (Sub-G1 increase) mdpi.com | Not specified | PI3K/AKT mdpi.com |

| Cholangiocarcinoma | Not specified | Yes (caspase cascade) iiarjournals.org | Not specified | HMOX1 iiarjournals.org |

Modulation of Angiogenesis and Metastasis Pathways

This compound has been shown to interfere with the processes of angiogenesis and metastasis, which are critical for tumor growth and spread. In hepatocellular carcinoma (HCC), eriodictyol demonstrates an ability to inhibit metastasis by suppressing cell invasion, the formation of tube-like structures by endothelial cells, and the epithelial-mesenchymal transition (EMT). The compound has been observed to downregulate the expression of matrix metalloproteinases MMP3 and MMP16, as well as the key angiogenesis regulator, vascular endothelial growth factor A (VEGFA). The mechanism for these effects appears to be linked to the inactivation of the NLRP3 inflammasome. Overexpression of NLRP3 can reverse the anti-metastatic effects of eriodictyol, while silencing NLRP3 enhances them.

In glioma cells, eriodictyol has been found to suppress migration and invasion. This is achieved, in part, by inhibiting the epithelial-mesenchymal transition (EMT). The underlying mechanism involves the downregulation of the p38 MAPK/GSK-3β/ZEB1 signaling pathway. Furthermore, eriodictyol has been shown to reduce the expression of MMP-2 and MMP-9 in retinoblastoma cells, further contributing to its anti-metastatic potential.

Specific Mechanisms in Various Cancer Types

The anticancer activities of this compound are exerted through distinct molecular mechanisms in different types of cancer.

Glioma: In glioma cell lines, such as U87MG and CHG-5, eriodictyol has been shown to inhibit cell proliferation and metastasis while inducing apoptosis. This is primarily achieved by blocking the PI3K/Akt/NF-κB signaling pathway. The inhibitory effect of eriodictyol on glioma cell apoptosis can be enhanced by a PI3K inhibitor and reversed by a PI3K agonist. Additionally, eriodictyol can also inhibit the migration and invasion of glioblastoma cells by downregulating the p38 MAPK/GSK-3β/ZEB1 signaling pathway, which in turn suppresses the EMT process.

Hepatocellular Carcinoma (HCC): Eriodictyol has demonstrated significant anticancer effects in HCC. It can induce apoptosis and cause cell cycle arrest at the G2/M phase. This is associated with the upregulation of pro-apoptotic proteins like Bax and poly(ADP-ribose) polymerase (PARP), and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, eriodictyol can suppress angiogenesis, cell motility, and tumor growth by deactivating the NLRP3 inflammasome.

Cholangiocarcinoma: In cholangiocarcinoma cells, eriodictyol has been found to reduce cell viability and induce apoptosis in a dose-dependent manner. A key mechanism in this process is the significant upregulation of heme oxygenase 1 (HMOX1) expression. The anticancer effect of eriodictyol is mediated, at least in part, by caspase-3-mediated apoptosis. Silencing HMOX1 expression renders the cholangiocarcinoma cells less sensitive to the antiproliferative effects of eriodictyol.

Gastric Cancer: Eriodictyol has been identified as a potent inhibitor of gastric cancer cell growth among several flavonoids. It suppresses colony formation and induces apoptosis in gastric cancer cells. The primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway. Molecular docking studies have further supported the interaction between eriodictyol and PI3K. Notably, eriodictyol shows selective cytotoxicity towards gastric cancer cells while having a minimal effect on normal gastric epithelial cells.

Table 1: Summary of this compound's Mechanisms in Different Cancer Types

| Cancer Type | Key Mechanisms of Action | Affected Signaling Pathways | References |

| Glioma | Inhibits proliferation, metastasis; Induces apoptosis | PI3K/Akt/NF-κB, p38 MAPK/GSK-3β/ZEB1 | |

| Hepatocellular Carcinoma | Induces apoptosis, G2/M cell cycle arrest; Suppresses angiogenesis and motility | NLRP3 inflammasome | |

| Cholangiocarcinoma | Reduces cell viability; Induces apoptosis | Upregulation of HMOX1 | |

| Gastric Cancer | Inhibits cell growth; Induces apoptosis | PI3K/AKT |

Metabolic Regulation and Anti-diabetic/Anti-obesity Effects (pre-clinical)

Pre-clinical studies have highlighted the potential of this compound in managing metabolic disorders such as diabetes and obesity. This flavonoid has been shown to exert beneficial effects on glucose and lipid metabolism through various molecular mechanisms.

Modulation of Glucose Uptake and Insulin (B600854) Sensitivity Pathways

This compound has been demonstrated to improve glucose homeostasis by enhancing insulin-stimulated glucose uptake in key metabolic tissues. In vitro studies using human hepatocellular liver carcinoma (HepG2) cells and 3T3-L1 adipocytes have shown that eriodictyol increases glucose uptake under high-glucose conditions. This effect is partly attributed to the reactivation of Akt in cells with induced insulin resistance. The involvement of the PI3K/Akt pathway is crucial, as the effects of eriodictyol on Akt phosphorylation are inhibited by a PI3K inhibitor. This suggests that eriodictyol enhances insulin sensitivity, a key factor in the management of type 2 diabetes. Furthermore, eriodictyol has been shown to up-regulate the mRNA expression of peroxisome proliferator-activated receptor γ2 (PPARγ2) and adipocyte-specific fatty acid-binding protein (aP2) in adipocytes, further contributing to improved insulin action.

Regulation of Hepatic Lipid Metabolism and Adipogenesis